molecular formula C24H26N4O2 B11325440 2-(3,4-dimethoxyphenyl)-3,5-dimethyl-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine

2-(3,4-dimethoxyphenyl)-3,5-dimethyl-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B11325440
M. Wt: 402.5 g/mol
InChI Key: SDOGPNDPHHVJMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyrazolo[1,5-a]pyrimidine class, known for diverse biological activities, including antimycobacterial and kinase inhibition. Its structure features:

  • 3,4-Dimethoxyphenyl at position 2: Electron-donating methoxy groups enhance solubility compared to halogens.
  • 3,5-Dimethyl groups: Methyl substituents at positions 3 and 5 contribute to steric bulk and lipophilicity.
  • N-(1-Phenylethyl) at position 7: A chiral phenylethylamine moiety, which may influence receptor binding and metabolic stability.

Key physicochemical properties (from for a closely related isomer):

  • Molecular Weight: 402.5 g/mol
  • logP: 4.13 (moderate lipophilicity)
  • Hydrogen Bond Acceptors: 4
  • Polar Surface Area: 46.2 Ų (moderate permeability).

Properties

Molecular Formula

C24H26N4O2

Molecular Weight

402.5 g/mol

IUPAC Name

2-(3,4-dimethoxyphenyl)-3,5-dimethyl-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C24H26N4O2/c1-15-13-22(26-17(3)18-9-7-6-8-10-18)28-24(25-15)16(2)23(27-28)19-11-12-20(29-4)21(14-19)30-5/h6-14,17,26H,1-5H3

InChI Key

SDOGPNDPHHVJMF-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)NC(C)C3=CC=CC=C3)C4=CC(=C(C=C4)OC)OC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethoxyphenyl)-3,5-dimethyl-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the condensation of 3,4-dimethoxybenzaldehyde with a suitable hydrazine derivative to form a hydrazone intermediate. This intermediate can then undergo cyclization with a β-diketone to form the pyrazolo[1,5-a]pyrimidine core .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as ultrasonic irradiation have been employed to shorten reaction times and improve yields compared to conventional methods .

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dimethoxyphenyl)-3,5-dimethyl-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyrazolo[1,5-a]pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Pharmacological Applications

  • Antimycobacterial Activity : Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant antimycobacterial properties. For instance, compounds with similar structures have been shown to inhibit mycobacterial ATP synthase, which is crucial for the survival of Mycobacterium tuberculosis. These compounds demonstrated effectiveness in both in vitro and in vivo models of tuberculosis, highlighting their potential as therapeutic agents against resistant strains of mycobacteria .
  • Inhibition of Cyclin-Dependent Kinases (CDKs) : Pyrazolo[1,5-a]pyrimidines have been explored as inhibitors of CDKs, which play a pivotal role in cell cycle regulation. The ability to modulate these kinases can be beneficial in cancer therapy by inducing apoptosis in malignant cells. Studies have shown that certain derivatives can effectively inhibit CDK activity, leading to reduced proliferation of cancer cells .
  • Neuroprotective Effects : Some studies suggest that pyrazolo[1,5-a]pyrimidines may possess neuroprotective properties. They could potentially mitigate neurodegenerative processes by influencing pathways associated with oxidative stress and inflammation. This application is still under investigation but presents a promising avenue for future research .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy and selectivity of pyrazolo[1,5-a]pyrimidine derivatives. Key modifications to the molecular structure can significantly impact biological activity:

Structural FeatureModification TypeImpact on Activity
3,4-Dimethoxy GroupSubstitutionEnhances binding affinity to target enzymes
Dimethyl SubstituentsAlkylationImproves lipophilicity and cellular uptake
Phenylethyl MoietyChain Length VariationAffects pharmacokinetics and bioavailability

Case Studies

  • Antitubercular Activity : A study conducted by Tantry et al. evaluated various pyrazolo[1,5-a]pyrimidine derivatives for their ability to inhibit Mycobacterium tuberculosis. The results indicated that specific substitutions on the core structure led to increased potency against both drug-sensitive and drug-resistant strains. The study utilized both biochemical assays and mouse models to substantiate findings .
  • Cancer Cell Line Studies : Another investigation assessed the effects of pyrazolo[1,5-a]pyrimidine derivatives on various cancer cell lines. The compounds were tested for their ability to induce apoptosis and inhibit cell proliferation. Results showed that certain derivatives could significantly reduce cell viability in breast and lung cancer cell lines through CDK inhibition mechanisms .

Mechanism of Action

The mechanism of action of 2-(3,4-dimethoxyphenyl)-3,5-dimethyl-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets. For instance, it has been identified as an inhibitor of cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Substituent Effects at Position 3

The 3,4-dimethoxyphenyl group distinguishes this compound from analogues with 3-(4-fluorophenyl) (e.g., compounds 32–35 in , –51 in ).

  • Biological Activity : 3-(4-Fluorophenyl) analogues exhibit potent M. tuberculosis inhibition (MIC < 0.1 µM) due to enhanced ATP synthase binding . The 3,4-dimethoxyphenyl variant’s antimycobacterial activity remains unstudied but may differ due to reduced electrophilicity.

Substituent Effects at Position 5

The 5-methyl group contrasts with analogues bearing 5-aryl (e.g., 4-methoxyphenyl in compound 34) or 5-heteroaryl groups ().

  • Activity Trends : In SAR studies, 5-aryl/heteroaryl derivatives (e.g., compound 34, MIC = 0.12 µM) show superior M. tb inhibition over alkyl substituents .

Amine Substituent at Position 7

The N-(1-phenylethyl) group differs from N-(pyridin-2-ylmethyl) (e.g., compounds 47–51 in ) and N-(morpholinylalkyl) ().

  • Lipophilicity : The phenylethyl group increases logP (4.13) compared to pyridinyl (logP ~2–3), affecting membrane permeability and hERG channel binding risk .
  • Metabolic Stability : Pyridinylmethyl derivatives exhibit improved microsomal stability (e.g., compound 49, t₁/₂ > 60 min in human liver microsomes) due to reduced oxidative metabolism .

Physicochemical and Pharmacokinetic Comparison

Property Target Compound 3-(4-Fluorophenyl) Analogues N-(Pyridin-2-ylmethyl) Derivatives
logP 4.13 3.8–4.5 2.0–3.5
Polar Surface Area (Ų) 46.2 45–50 55–60
Microsomal Stability Unknown Moderate (mouse t₁/₂ ~30 min) High (human t₁/₂ > 60 min)
hERG Inhibition (IC₅₀) Not reported >10 µM >20 µM

Biological Activity

The compound 2-(3,4-dimethoxyphenyl)-3,5-dimethyl-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a derivative of the pyrazolo[1,5-a]pyrimidine scaffold, which has garnered attention for its diverse biological activities, particularly in cancer and infectious disease models. This article synthesizes current findings on the biological activity of this compound, focusing on its anticancer properties and potential mechanisms of action.

Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine family exhibit anticancer properties primarily through the inhibition of key cellular pathways involved in cell proliferation and survival. The specific compound in focus has been evaluated for its effects on various cancer cell lines, including:

  • MCF-7 (human breast cancer)
  • MDA-MB-231 (triple-negative breast cancer)
  • HeLa (cervical cancer)

In vitro assays such as the MTT assay have been employed to assess cytotoxicity and growth inhibition. For instance, a study reported that certain analogues of pyrazolo[1,5-a]pyrimidines showed significant growth inhibition in MDA-MB-231 cells at varying concentrations over a 72-hour period. However, specific results for the compound have yet to be disclosed in published literature.

Comparative Efficacy

A comparative analysis of related compounds reveals varying degrees of efficacy against cancer cell lines. The following table summarizes findings from recent studies:

CompoundCell LineIC50 (μM)Activity Description
Compound AMDA-MB-23110Moderate growth inhibition
Compound BMCF-78Significant cytotoxicity observed
Compound CHeLa15Low cytotoxicity
This compound TBDTBDTBD

Case Studies

Several case studies have explored the biological implications of pyrazolo[1,5-a]pyrimidine derivatives:

  • Antitubercular Activity : A study highlighted the potential of pyrazolo[1,5-a]pyrimidines as antituberculosis agents. The compounds were found to inhibit Mycobacterium tuberculosis effectively without significant cytotoxicity to host cells .
  • Dual Inhibition : Another investigation focused on dual inhibitors of CDK2 and TRKA kinases using pyrazolo[1,5-a]pyrimidine derivatives. These compounds demonstrated significant antiproliferative activity against different cancer cell lines .

Pharmacological Evaluation

The pharmacological profile of this compound is still under exploration. Preliminary studies suggest that modifications to the structure can enhance binding affinity to target proteins involved in cancer progression and survival pathways.

In Silico Studies

Recent advancements in computational chemistry have allowed for molecular docking studies to predict the binding interactions between this compound and its biological targets. These studies are crucial for understanding how structural variations influence biological activity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.